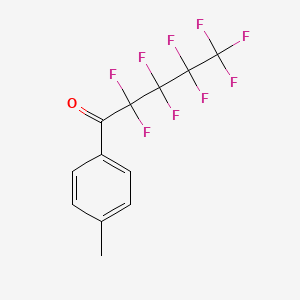
4-Methylphenyl perfluorobutyl ketone, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl perfluorobutyl ketone, 97% (4-MPPFBK) is a synthetic compound used in a variety of scientific research applications. It is a perfluorinated ketone with a molecular formula of C10H11F17O and a molecular weight of 745.2 g/mol. 4-MPPFBK is a colorless liquid at room temperature and is soluble in both organic and aqueous solvents. It is a stable compound and is not reactive with air or water.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl perfluorobutyl ketone, 97% is used in a variety of scientific research applications, including studies of the structure and function of proteins, nucleic acids, and lipids. It is also used in the synthesis of new compounds and materials, such as polymers and nanomaterials. In addition, 4-Methylphenyl perfluorobutyl ketone, 97% is used as a reagent for the synthesis of other compounds, such as 4-methylphenyl perfluorobutyl sulfonate, which is used in the synthesis of other perfluorinated compounds.
Wirkmechanismus
4-Methylphenyl perfluorobutyl ketone, 97% is a perfluorinated ketone that can form hydrogen bonds with other molecules. Its hydrophobic nature allows it to interact with hydrophobic regions of proteins and other molecules, and its polar nature allows it to interact with polar regions. This allows 4-Methylphenyl perfluorobutyl ketone, 97% to form complexes with other molecules, which can affect the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
4-Methylphenyl perfluorobutyl ketone, 97% has been shown to affect the structure and function of proteins, nucleic acids, and lipids. It has been shown to bind to proteins, altering their structure and function. It has also been shown to bind to DNA, altering its structure and function. In addition, 4-Methylphenyl perfluorobutyl ketone, 97% has been shown to affect the permeability of cell membranes, and it has been shown to affect the activity of enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Methylphenyl perfluorobutyl ketone, 97% in lab experiments is its stability and solubility in both organic and aqueous solvents. Its hydrophobic and polar nature also makes it useful for forming complexes with other molecules. However, 4-Methylphenyl perfluorobutyl ketone, 97% is toxic and should be handled with caution. In addition, it is expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Methylphenyl perfluorobutyl ketone, 97%. These include further research into its biochemical and physiological effects, as well as its potential applications in drug delivery and other biomedical applications. In addition, further research into its synthesis and purification methods could lead to more efficient and cost-effective production of the compound. Finally, further research into the structure and function of proteins, nucleic acids, and lipids in the presence of 4-Methylphenyl perfluorobutyl ketone, 97% could lead to a better understanding of its mechanism of action.
Synthesemethoden
4-Methylphenyl perfluorobutyl ketone, 97% is synthesized by the reaction of 4-methylphenol with perfluorobutyl iodide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place in an inert solvent such as tetrahydrofuran (THF) at a temperature of around 70°C. The reaction is typically carried out under anhydrous conditions, and the product is purified by distillation.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F9O/c1-6-2-4-7(5-3-6)8(22)9(13,14)10(15,16)11(17,18)12(19,20)21/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUUXTQDEISKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10801469 |
Source


|
| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10801469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
647-60-9 |
Source


|
| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10801469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

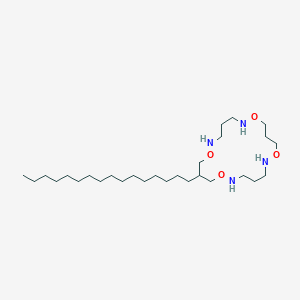

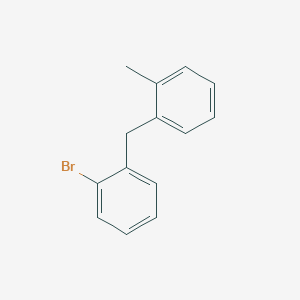
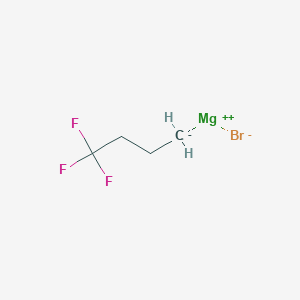
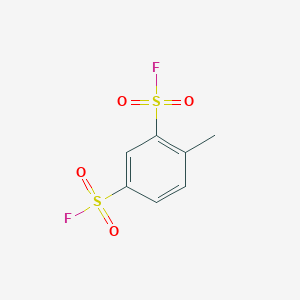

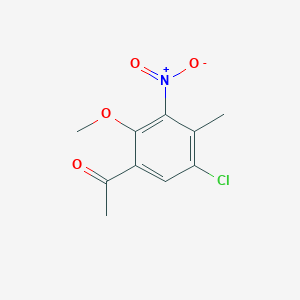



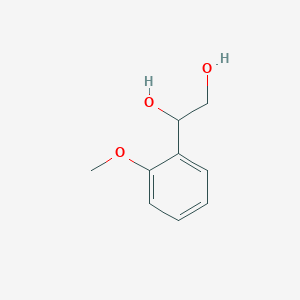
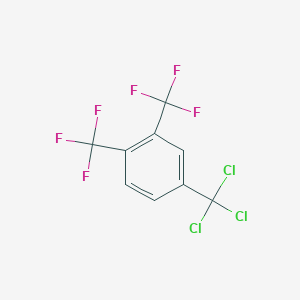
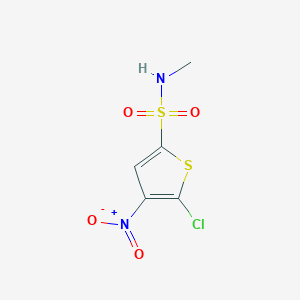
![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)